molecular formula C24H23N3O B3638788 N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-phenylbutanamide

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-phenylbutanamide

Cat. No.: B3638788
M. Wt: 369.5 g/mol
InChI Key: KYQVHCIALSIVFW-UHFFFAOYSA-N
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Description

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-phenylbutanamide is a complex organic compound featuring a benzimidazole core fused with a phenyl group and a butanamide moiety

Properties

IUPAC Name

N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O/c1-17-14-15-19(24-26-20-11-5-6-12-21(20)27-24)16-22(17)25-23(28)13-7-10-18-8-3-2-4-9-18/h2-6,8-9,11-12,14-16H,7,10,13H2,1H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYQVHCIALSIVFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3N2)NC(=O)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-phenylbutanamide typically involves multiple steps, starting with the formation of the benzimidazole core. This can be achieved by reacting o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-phenylbutanamide can undergo various chemical reactions, including:

  • Oxidation: The phenyl group can be oxidized to form phenolic derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The benzimidazole and phenyl groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Electrophilic substitution reactions may use reagents like bromine (Br₂) or nitric acid (HNO₃), while nucleophilic substitutions may involve alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Phenolic derivatives, quinones.

  • Reduction: Amines, alcohols.

  • Substitution: Brominated or nitro-substituted derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its benzimidazole core is particularly useful in the development of new pharmaceuticals and agrochemicals.

Biology: The biological applications of this compound include its potential use as a bioactive molecule in drug discovery. Its interaction with various biological targets can lead to the development of new therapeutic agents.

Medicine: N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-phenylbutanamide has shown promise in medicinal research, particularly in the treatment of diseases such as cancer and infectious diseases. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism by which N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-phenylbutanamide exerts its effects involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The phenyl group enhances the compound's ability to penetrate cell membranes, increasing its bioavailability.

Molecular Targets and Pathways:

  • Enzymes: The compound may inhibit or activate certain enzymes, leading to therapeutic effects.

  • Receptors: It can bind to specific receptors, triggering signaling pathways that result in desired biological outcomes.

Comparison with Similar Compounds

  • Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents and functional groups.

  • Phenylbutanamide derivatives: These compounds have similar butanamide and phenyl groups but may have different core structures.

Uniqueness: N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-phenylbutanamide stands out due to its specific combination of benzimidazole and phenylbutanamide moieties, which confer unique chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-phenylbutanamide
Reactant of Route 2
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N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-4-phenylbutanamide

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